Cas no 2418729-41-4 (2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid)

2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid is a specialized organic compound featuring a tert-butoxycarbonyl-protected carboxylic acid group and a methylamino-substituted aromatic core. Its structural complexity enables selective reactivity, making it valuable in synthetic chemistry, particularly in peptide coupling and protecting group strategies. The tert-butyl ester moiety enhances solubility in organic solvents while providing stability under basic conditions. The compound’s modular design allows for controlled deprotection and further functionalization, supporting applications in pharmaceutical intermediates and fine chemical synthesis. Its well-defined stereochemistry and purity ensure reproducibility in advanced synthetic workflows.
2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid structure
2418729-41-4 structure
Product Name:2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid
CAS No:2418729-41-4
MF:C19H29NO5
MW:351.437266111374
CID:5680672
PubChem ID:165772354
Update Time:2025-10-11

2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{[2-(tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid
    • EN300-26631408
    • 2418729-41-4
    • 2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid
    • Inchi: 1S/C19H29NO5/c1-11-14(8-16(21)22)12(2)18(20-7)13(3)15(11)9-24-10-17(23)25-19(4,5)6/h20H,8-10H2,1-7H3,(H,21,22)
    • InChI Key: IZGUFWWPLGNLKE-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC(C)(C)C)CC1C(C)=C(C(C)=C(CC(=O)O)C=1C)NC

Computed Properties

  • Exact Mass: 351.20457303g/mol
  • Monoisotopic Mass: 351.20457303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 84.9Ų

2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26631408-1.0g
2-(3-{[2-(tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid
2418729-41-4 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26631408-1g
2418729-41-4
1g
$0.0 2023-09-12

Additional information on 2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid

Introduction to 2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid (CAS No. 2418729-41-4)

2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2418729-41-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by a phenylacetic acid core, which is a well-documented scaffold in medicinal chemistry due to its demonstrated biological activity and potential therapeutic applications.

The molecular structure of this compound features several key functional groups and substituents that contribute to its unique chemical properties and biological interactions. The presence of a tert-butoxy group at the 2-position of the ethoxy chain, a methylamino group at the 5-position of the phenyl ring, and multiple methyl substituents at the 2, 4, and 6 positions of the phenyl ring imparts specific steric and electronic characteristics. These features are critical in determining the compound's solubility, reactivity, and interaction with biological targets.

In recent years, there has been growing interest in phenylacetic acid derivatives due to their diverse pharmacological profiles. These compounds have been explored for their potential in modulating various biological pathways, including neurotransmitter systems, inflammatory responses, and metabolic processes. The specific arrangement of substituents in 2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid suggests that it may exhibit unique interactions with enzymes or receptors involved in these pathways.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of bulky alkyl groups and polar functional groups creates a balance between lipophilicity and hydrophilicity, which is often favorable for oral bioavailability and membrane permeability. Furthermore, the presence of a carboxylic acid group at one end of the molecule allows for further derivatization and modification, enabling researchers to fine-tune its pharmacological properties.

Recent studies have begun to explore the synthetic pathways for accessing this type of compound. The synthesis involves multi-step reactions that require careful control over reaction conditions to ensure high yield and purity. Key steps include the introduction of the tert-butoxy group via alkylation or etherification reactions, followed by functionalization at the 5-position with a methylamino group. The final step typically involves acetylation or carboxylation to introduce the carboxylic acid functionality.

The biological activity of 2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid has been preliminarily investigated in several in vitro assays. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders. For instance, its structural similarity to known active compounds has prompted researchers to explore its potential as an antagonist or agonist for specific neurotransmitter receptors. Additionally, its ability to modulate inflammatory pathways has been hypothesized based on its structural features.

The synthesis and characterization of this compound also highlight advancements in synthetic methodologies that enable the construction of complex organic molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have been instrumental in creating the desired structural motifs efficiently. These methods not only improve yield but also allow for greater flexibility in modifying the molecular framework.

In conclusion,2-(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-2,4,6-trimethyl-5-(methylamino)phenyl)acetic acid (CAS No. 2418729-41-4) represents an intriguing example of how structural complexity can be leveraged to develop novel pharmacological entities. Its unique combination of functional groups and substituents makes it a promising candidate for further investigation in drug discovery programs aimed at treating various diseases. As research continues to uncover new synthetic strategies and biological insights,this compound will likely play an important role in advancing our understanding of therapeutic interventions.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.